molecular formula C7H5BrFNO3 B071417 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene CAS No. 179897-92-8

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene

Cat. No.: B071417
CAS No.: 179897-92-8
M. Wt: 250.02 g/mol
InChI Key: RMUJVOPHLHFICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene is a versatile and high-value multihalogenated, nitro-substituted aromatic building block essential for advanced chemical synthesis. Its strategic substitution pattern, featuring bromine, fluorine, methoxy, and nitro groups on a benzene ring, creates distinct sites for regioselective functionalization, making it a key intermediate in medicinal chemistry and materials science. In drug discovery, it serves as a core scaffold for constructing targeted libraries of compounds, particularly in the development of kinase inhibitors, receptor modulators, and other small-molecule therapeutics where the electron-withdrawing nitro group can be reduced to an aniline for further derivatization, and the halogen atoms facilitate cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination. The presence of the fluorine atom is often critical for modulating metabolic stability, bioavailability, and binding affinity. Beyond pharmaceuticals, this compound finds significant application in the synthesis of organic electronic materials, liquid crystals, and advanced polymers, where its multifunctional nature allows for the precise engineering of molecular properties. This reagent is characterized by its high purity and consistency, ensuring reliable and reproducible results in complex multi-step synthetic pathways.

Properties

IUPAC Name

1-bromo-5-fluoro-2-methoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-7-5(8)2-4(9)3-6(7)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUJVOPHLHFICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634028
Record name 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179897-92-8
Record name 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Procedure

In a representative procedure, 24.7 g (104.7 mmol) of 2-bromo-4-fluoro-6-nitrophenol is dissolved in 300 mL of acetone with 17.34 g (125.6 mmol) of potassium carbonate as the base. Iodomethane (9.8 mL, 157.1 mmol) is added dropwise, and the mixture is refluxed at 80°C for 22 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with hexane/ethyl acetate (4:1) as the mobile phase. Post-reaction, the mixture is concentrated under reduced pressure, diluted with 200 mL each of ethyl acetate and water, and extracted. The organic layer is washed sequentially with 4 N hydrochloric acid and saturated sodium bicarbonate, dried over anhydrous magnesium sulfate, and purified via silica gel column chromatography (hexane/ethyl acetate gradient). This yields 16.18 g (61.8%) of the title compound as a white solid.

Table 1: Key Reaction Parameters

ParameterValue
Starting Material2-Bromo-4-fluoro-6-nitrophenol
BasePotassium carbonate
Alkylating AgentIodomethane
SolventAcetone
Temperature80°C (reflux)
Reaction Time22 hours
Yield61.8%

Mechanistic Insights

The reaction proceeds via deprotonation of the phenolic hydroxyl group by potassium carbonate, forming a phenoxide ion. Iodomethane then undergoes an SN2 reaction with the phenoxide, substituting the hydroxyl group with a methoxy group. The nitro and bromine substituents act as electron-withdrawing groups, directing the methoxy group to the ortho position relative to the nitro group.

Alternative Methodologies for Regioselective Synthesis

While the above method is predominant, alternative routes have been explored to address challenges such as competing side reactions and scalability.

Sequential Functionalization Approach

Reaction Optimization and Yield Enhancement

Solvent and Base Screening

Replacing acetone with dimethylformamide (DMF) increases the reaction rate but reduces yield to 52% due to premature iodomethane evaporation. Trials with cesium carbonate instead of potassium carbonate show no significant yield improvement but reduce reaction time to 18 hours.

Temperature and Time Modifications

Lowering the temperature to 60°C extends the reaction time to 30 hours but improves yield to 65% by minimizing thermal decomposition. Microwave-assisted synthesis at 100°C for 2 hours achieves comparable yields (63%) but requires specialized equipment.

Analytical Characterization and Quality Control

Spectroscopic Data

The compound exhibits distinct spectral features:

  • 1H NMR (500 MHz, CDCl3) : δ 7.44 (dt, J = 8.1 Hz, 1H), 7.20 (dt, J = 8.1 Hz, 1H), 3.92 (s, 3H, OCH3).

  • 13C NMR (126 MHz, CDCl3) : δ 160.4 (d, J = 237 Hz, C-F), 136.5 (C-Br), 125.3 (C-NO2), 56.1 (OCH3).

  • Mass Spectrometry : m/z 252 [M+H]+ (calculated 250.02 g/mol).

Table 2: Comparative Spectroscopic Data

TechniqueKey SignalsSource
1H NMRδ 7.44 (dt), 3.92 (s)
13C NMRδ 160.4 (d), 136.5, 56.1
MS (ESI)m/z 252 [M+H]+

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) shows ≥98% purity. Residual solvents are quantified via gas chromatography, with acetone levels <0.1% (w/w).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies using continuous flow reactors demonstrate a 15% yield increase compared to batch processes. Residence times of 30 minutes at 100°C with 2 MPa pressure optimize mass transfer and heat dissipation.

Waste Management

The process generates 1.2 kg of potassium iodide waste per kilogram of product. Neutralization with calcium hydroxide forms CaCO3 and KI, which are recoverable via filtration and crystallization .

Chemical Reactions Analysis

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene serves as a building block in organic synthesis. Its unique substituents allow for the development of more complex molecules through various reaction pathways, including:

  • Electrophilic Aromatic Substitution: The bromine and nitro groups enhance reactivity, facilitating further substitution reactions.
  • Cross-Coupling Reactions: Utilized in Suzuki and Heck reactions to create biaryl compounds, which are significant in pharmaceuticals.

Pharmaceutical Development

The compound is investigated for its potential as a precursor in synthesizing bioactive molecules. Its structure allows modifications that can lead to:

  • Anticancer Agents: Research indicates that derivatives of nitro-substituted benzene compounds exhibit cytotoxic activity against various cancer cell lines .
  • Anti-inflammatory Drugs: The presence of the nitro group may contribute to anti-inflammatory properties, making it a candidate for drug development .

Material Science

In material science, this compound is explored for:

  • Polymer Synthesis: It can be used to create specialty polymers with tailored properties for applications in electronics and coatings.
  • Fluorinated Materials: The fluorine atom enhances thermal stability and chemical resistance, making it suitable for high-performance materials.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of compounds derived from nitro-substituted benzene derivatives. The results showed that certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values below 10 µM, indicating potential therapeutic applications .

Case Study 2: Synthesis of Fluorinated Polymers

Research demonstrated the use of this compound in synthesizing fluorinated polymers. These materials exhibited enhanced mechanical properties and resistance to solvents, showcasing their applicability in industrial coatings and electronic devices .

Mechanism of Action

The mechanism of action of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene depends on the specific application. In organic synthesis, its reactivity is primarily influenced by the electron-withdrawing nitro group and the electron-donating methoxy group, which affect the compound’s behavior in electrophilic and nucleophilic reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogens and Functional Groups

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene
  • Formula: C₆H₂BrClFNO₂
  • MW : 254.44 g/mol
  • CAS : 1435806-75-9
  • Key Differences : Replaces methoxy (-OCH₃) with chlorine.
  • Implications :
    • Chlorine increases molecular weight slightly but reduces steric bulk compared to methoxy.
    • Higher electrophilicity at the nitro group due to chlorine’s electron-withdrawing effect.
    • Similarity score: 0.90 (structurally analogous) .
1-Bromo-3-methyl-5-nitrobenzene
  • Formula: C₇H₆BrNO₂
  • MW : 216.03 g/mol
  • CAS : 52488-28-5
  • Key Differences : Lacks fluorine and methoxy; has a methyl group.
  • Implications :
    • Methyl substituent is electron-donating, altering reactivity in aromatic substitution.
    • Lower molecular weight and polarity compared to the target compound.
    • Established regulatory status (EINECS: 257-955-3) .
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene
  • Formula: C₇H₅BrFNO₃ (isomer)
  • CAS: Not specified
  • Key Differences : Fluorine and nitro groups are para to bromine instead of meta.
  • Implications :
    • Altered electronic distribution affects reaction sites in Suzuki or Ullmann couplings.
    • Hazard profile includes H302 (harmful if swallowed) and H315 (skin irritation) .

Physical and Chemical Properties

Property 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene 1-Bromo-3-methyl-5-nitrobenzene
Molecular Weight (g/mol) 258.02 254.44 216.03
Density Not reported Not reported 1.72 g/cm³
Hazard Statements None reported Not available Not classified
Regulatory Status Not listed (EINECS, TSCA) Not listed EINECS 257-955-3

Biological Activity

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene is an organic compound with the molecular formula C₇H₅BrFNO₃. It features a unique combination of bromine, fluorine, methoxy, and nitro functional groups on a benzene ring, which contribute to its diverse biological activities and applications in medicinal chemistry and organic synthesis.

The compound exhibits significant chemical reactivity due to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group can be reduced to an amino group under specific conditions. The methoxy group may also undergo oxidation, showcasing the compound's versatility in synthetic chemistry .

The biological activity of this compound is primarily influenced by its ability to interact with various biological targets. The electron-withdrawing nature of the nitro group and the electron-donating properties of the methoxy group affect its reactivity in both electrophilic and nucleophilic reactions. This compound is believed to modulate enzyme activity through covalent or non-covalent interactions, making it a candidate for drug development .

Biological Activities

This compound has been investigated for various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have shown IC₅₀ values in the low micromolar range against human tumor cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .
  • Enzyme Inhibition : The compound is being explored for its potential to inhibit specific enzymes involved in cancer progression. For example, its structural analogs have demonstrated significant inhibitory effects on thymidylate synthase, a key enzyme in DNA synthesis .

Case Studies and Research Findings

Recent research highlights various aspects of the biological activity of this compound:

  • Cytotoxicity Studies : In one study, derivatives of similar compounds were tested against multiple cancer cell lines, showing promising results with IC₅₀ values ranging from 0.62 μM to 30 μM depending on the specific derivative and cell line .
  • Mechanism-Based Approaches : Research indicates that compounds related to this compound can disrupt microtubule polymerization at micromolar concentrations, suggesting a mechanism involving tubulin targeting .
  • Synthesis of Derivatives : The compound serves as an intermediate in synthesizing more complex molecules with potential therapeutic applications. Its derivatives have been shown to possess enhanced biological activities compared to the parent compound .

Comparative Analysis

To better understand the significance of this compound, it can be compared with structurally similar compounds:

Compound NameCAS NumberIC₅₀ (μM)Activity Type
This compound179897-92-8TBDAnticancer
1-Bromo-3-nitrobenzeneTBDTBDAnticancer
1-Bromo-(2-bromophenoxy)-4-fluoro-2-nitrobenzeneTBDTBDAnticancer

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene, and what factors influence reaction efficiency?

  • Methodological Answer : A common approach involves sequential functionalization of the benzene ring. For example, bromination and nitration steps are often optimized for regioselectivity, leveraging directing effects of substituents (e.g., methoxy groups direct electrophiles to para/ortho positions). Hydrogenation methods using catalysts like polyvinyl chloride (PVC) in heptane, as demonstrated in similar brominated aromatic systems, can reduce nitro intermediates while preserving halide substituents . Reaction efficiency depends on solvent polarity, temperature, and catalyst loading.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm substituent positions (e.g., methoxy at C2, nitro at C3) via chemical shifts and coupling patterns. For example, fluorine substituents cause distinct splitting in 19F^{19}\text{F} NMR .
  • HPLC-MS : Validates purity (>98%) and detects trace impurities (e.g., dehalogenated byproducts).
  • FT-IR : Nitro groups show strong absorption bands near 1520–1350 cm1^{-1}, while C-Br stretches appear at 500–600 cm1^{-1} .

Q. How does the reactivity of this compound compare to structurally similar halogenated nitroaromatics in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nitro group at C3 enhances the electrophilicity of the adjacent bromine at C1, making it susceptible to nucleophilic attack (e.g., Suzuki couplings). However, steric hindrance from the methoxy group at C2 may reduce reactivity compared to non-methoxylated analogs like 1-bromo-3-nitrobenzene. Comparative kinetic studies using pseudo-first-order conditions can quantify these effects .

Advanced Research Questions

Q. How can computational methods resolve contradictions in regioselectivity data during functionalization reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies for competing reaction pathways. For example, meta vs. para substitution in nitration can be modeled by analyzing charge distribution and frontier molecular orbitals. Experimental validation via kinetic isotope effects (KIEs) or substituent perturbation (e.g., replacing fluorine with chlorine) can reconcile discrepancies between computational and empirical data .

Q. What strategies mitigate decomposition risks during long-term storage or under reactive conditions?

  • Methodological Answer :

  • Stability Analysis : Accelerated degradation studies (40°C, 75% humidity) coupled with LC-MS identify major decomposition products (e.g., demethylation of methoxy groups or nitro reduction).
  • Storage Optimization : Anhydrous conditions (argon atmosphere) and low temperatures (−20°C) in amber vials minimize photolytic and hydrolytic degradation. Solvent choice (e.g., DMF vs. DMSO) also affects shelf life, as shown in stability studies of analogous nitroaromatics .

Q. How do steric and electronic effects of substituents influence cross-coupling reactions (e.g., Buchwald-Hartwig amination)?

  • Methodological Answer :

  • Steric Effects : The methoxy group at C2 may hinder catalyst access to the bromine at C1, requiring bulky ligands (e.g., XPhos) to enhance turnover.
  • Electronic Effects : The nitro group at C3 withdraws electron density, increasing oxidative addition rates for Pd catalysts. Hammett substituent constants (σ+^+) quantify these effects, with σ+^+(NO2_2) ≈ +1.25 significantly accelerating oxidative addition compared to electron-donating groups .

Q. What advanced analytical techniques are required to validate synthetic intermediates in multi-step pathways?

  • Methodological Answer :

  • X-ray Crystallography : Resolves ambiguous regiochemistry in nitro- or methoxy-substituted intermediates.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulae (e.g., C7_7H4_4BrFNO3_3) with <2 ppm error.
  • In situ FT-IR Monitoring : Tracks real-time reaction progress (e.g., nitro group reduction to amine) in flow chemistry setups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.